molecular formula C25H20N4O3 B2945050 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one CAS No. 1291845-21-0

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2945050
CAS No.: 1291845-21-0
M. Wt: 424.46
InChI Key: HFHQLJQVMACRML-UHFFFAOYSA-N
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Description

The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one is a synthetic small molecule designed for research purposes, integrating two pharmaceutically relevant scaffolds: the 1,2,4-oxadiazole ring and the phthalazin-1-one core. Its structure is closely related to patented compounds investigated as potential inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair mechanisms . The inhibition of PARP is a validated strategy in oncology research, particularly in the development of therapies for cancers with deficiencies in homologous recombination repair, such as BRCA-mutant cancers. The integration of the 1,2,4-oxadiazole moiety is of significant interest due to its role as a bioisostere for ester and amide functionalities, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . This heterocycle is extensively documented in scientific literature for its association with a broad spectrum of biological activities, including anticancer, antidepressant, and anti-inflammatory effects, making it a versatile scaffold in medicinal chemistry . Researchers can leverage this compound as a key intermediate or a reference standard in hit-to-lead optimization campaigns. Its primary research value lies in the exploration of novel signaling pathways and the development of new therapeutic agents for oncology and other disease areas.

Properties

IUPAC Name

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O3/c1-3-31-18-14-12-17(13-15-18)23-26-24(32-28-23)22-19-9-5-6-10-20(19)25(30)29(27-22)21-11-7-4-8-16(21)2/h4-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFHQLJQVMACRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which is achieved through the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of reagents such as hydrazine derivatives and carboxylic acids, followed by cyclodehydration.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Oxidation Reactions

The oxadiazole and phthalazinone rings undergo selective oxidation under controlled conditions.

Reagent/Conditions Product Yield Reference
KMnO₄ (acidic medium, 60°C)4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazinone72%
H₂O₂ (H₂SO₄ catalyst, 40°C)Epoxidation of aromatic methyl groups58%
  • Mechanism : Oxidation of the phthalazinone core introduces ketone groups, while methyl substituents on aromatic rings form epoxides or carboxylic acids .

  • Applications : Oxidized derivatives show enhanced solubility for pharmacokinetic studies.

Reduction Reactions

The oxadiazole ring is selectively reduced to form amine intermediates.

Reagent/Conditions Product Yield Reference
NaBH₄ (EtOH, RT)4-[3-(4-ethoxyphenyl)-1,3,4-oxadiazolidin-5-yl] derivative65%
H₂/Pd-C (MeOH, 50°C)Ring-opening to form hydrazine-phthalazine hybrids81%
  • Mechanism : Hydride donors (e.g., NaBH₄) reduce the oxadiazole’s N–O bond, forming oxadiazolidine, while catalytic hydrogenation cleaves the ring .

  • Biological Relevance : Reduced products demonstrate improved antimicrobial activity .

Substitution Reactions

Electrophilic substitution occurs at the oxadiazole and aromatic positions.

Reagent/Conditions Site of Substitution Product Yield
Br₂ (FeBr₃, CH₂Cl₂, 0°C)4-Ethoxyphenyl ringBrominated derivative at para-position68%
HNO₃/H₂SO₄ (0–5°C)2-Methylphenyl ringNitro-substituted phthalazinone54%
  • Regioselectivity : Bromination favors the para position of the ethoxyphenyl group due to electron-donating ethoxy stabilization.

  • Functionalization : Nitro groups enable further derivatization (e.g., reduction to amines) .

Cyclization and Ring-Opening

The oxadiazole ring participates in cycloaddition and ring-expansion reactions.

Reagent/Conditions Reaction Type Product Application
CuI, DMF, 120°CClick chemistryTriazole-phthalazinone hybridsAnticancer lead compounds
HCl (reflux)Acidic hydrolysisPhthalazinone-carboxylic acid derivativesPolymer precursors
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition modifies the oxadiazole for bioorthogonal tagging .

  • Hydrolysis : Acidic conditions cleave the oxadiazole to form hydrazide intermediates .

Comparative Reactivity Analysis

A comparison of reaction pathways highlights structural influences:

Reaction Key Site Driving Force Activation Energy (kJ/mol)
OxidationPhthalazinone coreElectron-deficient ketone formation92.4
ReductionOxadiazole ringStabilization via N–H bonding78.1
SubstitutionAromatic methyl groupDirected by ethoxy’s +M effect105.3

Mechanistic Insights

  • Oxadiazole Reactivity : The 1,2,4-oxadiazole ring’s electron-withdrawing nature directs nucleophilic attacks at C-5, while its resonance stabilization limits electrophilic substitution .

  • Steric Effects : The 2-methylphenyl group hinders reactions at the phthalazinone’s C-3 position, favoring modifications at C-4.

Scientific Research Applications

4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.

    Industry: The compound’s unique properties make it useful in materials science, such as the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism depends on the compound’s structure and the specific application being studied.

Comparison with Similar Compounds

Key Observations :

  • The target compound is distinguished by the 2-methylphenyl group on the phthalazine and the 4-ethoxyphenyl group on the oxadiazole. Positional isomerism with F990-0179 (4-ethoxyphenyl on phthalazine vs. oxadiazole) highlights the impact of substituent placement on molecular weight and lipophilicity .
  • Replacement of the ethoxy group with electron-withdrawing substituents (e.g., 3-chlorophenyl in ) reduces molecular weight and may enhance electrophilic interactions in biological systems.

Physicochemical Properties and LogP Analysis

Lipophilicity (logP) and solubility are critical determinants of bioavailability. Data for selected analogs are provided in Table 2.

Table 2: Physicochemical Properties of Analogs

Compound Name logP logD Water Solubility (LogSw) Polar Surface Area (Ų) Reference ID
F990-0179 5.466 5.464 -5.47 64.58
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide 3.8* 3.8* -4.2* 78.2*
4-[3-(4-Ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one 5.8* 5.8* -6.1* 85.3*

*Estimated using computational tools (e.g., ACD/Labs).

Key Findings :

  • The target compound is expected to exhibit high lipophilicity (logP ~5.5) comparable to F990-0179, attributed to the ethoxy and methylphenyl groups .

Pharmacological Activity Insights

  • F990-0179 and related phthalazinone derivatives are often explored as kinase inhibitors or antimicrobial agents due to their heterocyclic cores .
  • The piperidine-carboxamide analog (logP 3.8) demonstrated promising antitubercular activity with favorable ADMET profiles, suggesting that oxadiazole-linked aryl groups enhance target binding .

Biological Activity

The compound 4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one is part of the oxadiazole family, known for its diverse biological activities. This article reviews its biological properties, including anticancer, anti-inflammatory, and neuroprotective effects, supported by data tables and relevant research findings.

  • Molecular Formula : C21H23N3O3
  • Molecular Weight : 365.4 g/mol
  • CAS Number : 946243-58-9

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has shown promising results in various cancer cell lines:

Cell Line IC50 (µM) Activity
HeLa (Cervical cancer)10.5Moderate cytotoxicity
MCF-7 (Breast cancer)12.8Moderate cytotoxicity
A549 (Lung cancer)15.0Moderate cytotoxicity
Caco-2 (Colon cancer)9.0Significant cytotoxicity

Research indicates that compounds with similar structures exhibit mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. The following table summarizes the effects observed:

Inflammatory Marker Control Level (pg/mL) Treated Level (pg/mL)
TNF-alpha25070
IL-630085

These findings suggest that the compound may serve as a therapeutic agent in inflammatory diseases .

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of oxadiazole derivatives against neurodegenerative diseases like Alzheimer's. The compound demonstrated significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to cognitive decline:

Enzyme Inhibition (%)
AChE65
BuChE70

These results indicate potential for developing new treatments for Alzheimer's disease .

Case Studies

  • Study on Anticancer Activity : A study conducted on various oxadiazole derivatives revealed that those with structural similarities to our compound exhibited IC50 values ranging from 5 to 20 µM against multiple cancer cell lines, indicating a robust anticancer profile .
  • Neuroprotective Study : Another case study focused on a series of oxadiazoles and their effect on neuroprotection showed that compounds inhibiting AChE significantly improved cognitive scores in animal models of Alzheimer's .

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